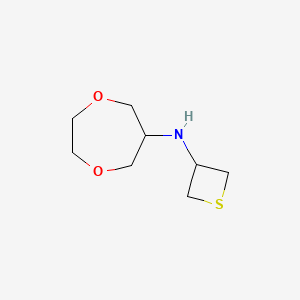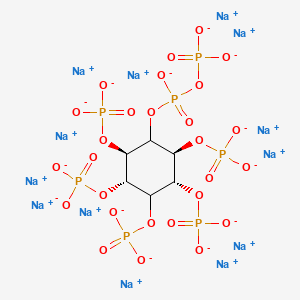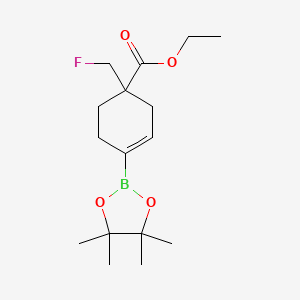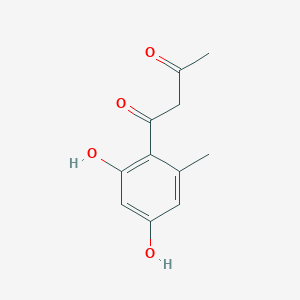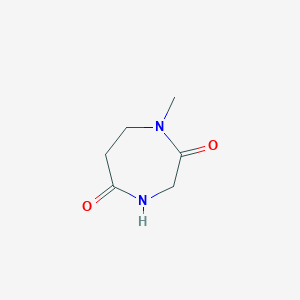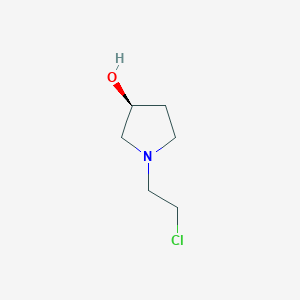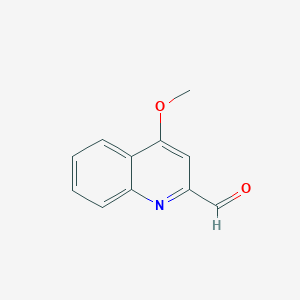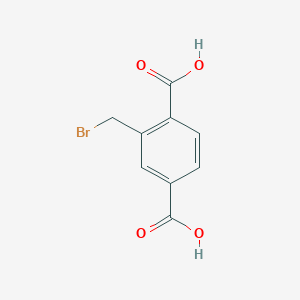
2-(Bromomethyl)terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)terephthalic acid is an organic compound with the molecular formula C9H7BrO4 It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a bromomethyl group
Méthodes De Préparation
2-(Bromomethyl)terephthalic acid can be synthesized through several methods. One common synthetic route involves the bromination of methyl terephthalate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial production methods may involve the use of more scalable and cost-effective processes. For example, the bromination of terephthalic acid derivatives can be performed using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes .
Analyse Des Réactions Chimiques
2-(Bromomethyl)terephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of terephthalic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Applications De Recherche Scientifique
2-(Bromomethyl)terephthalic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Materials Science: It is used in the preparation of metal-organic frameworks (MOFs) and other coordination polymers, which have applications in gas storage, catalysis, and drug delivery.
Biological Research: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)terephthalic acid depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid group through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms .
Comparaison Avec Des Composés Similaires
2-(Bromomethyl)terephthalic acid can be compared with other similar compounds, such as:
2-Bromoterephthalic acid: This compound has a bromine atom directly attached to the benzene ring instead of a bromomethyl group.
2-Methylterephthalic acid: This compound has a methyl group instead of a bromomethyl group.
Terephthalic acid: The parent compound without any substituents.
This compound is unique due to the presence of the bromomethyl group, which imparts different reactivity and allows for the synthesis of a broader range of derivatives compared to its analogs .
Propriétés
Formule moléculaire |
C9H7BrO4 |
|---|---|
Poids moléculaire |
259.05 g/mol |
Nom IUPAC |
2-(bromomethyl)terephthalic acid |
InChI |
InChI=1S/C9H7BrO4/c10-4-6-3-5(8(11)12)1-2-7(6)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Clé InChI |
WUMVOMMVJVUIKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)CBr)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


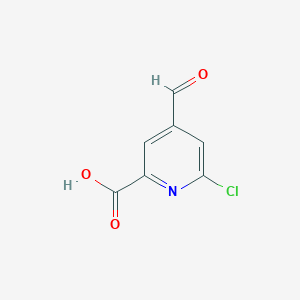
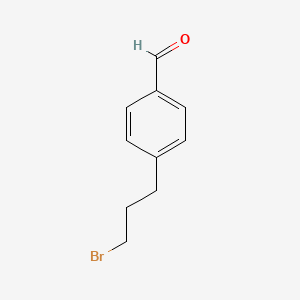
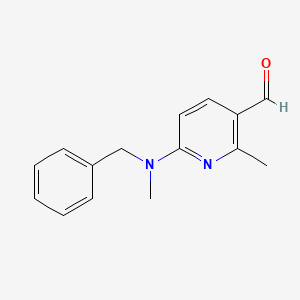
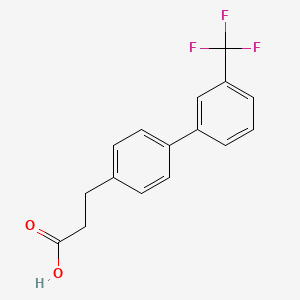
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)
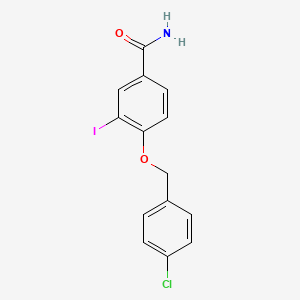
![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)
